molecular formula C10H10Br4 B1329692 1,4-Bis(1,2-dibromoethyl)benzene CAS No. 25393-98-0

1,4-Bis(1,2-dibromoethyl)benzene

Cat. No. B1329692
CAS RN: 25393-98-0
M. Wt: 449.8 g/mol
InChI Key: KDBQQANTDCVPDZ-UHFFFAOYSA-N
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Description

1,4-Bis(1,2-dibromoethyl)benzene is a brominated derivative of benzene, where bromine atoms are substituted at the 1 and 4 positions of the benzene ring, with additional ethyl groups attached to the bromine atoms. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied for their various chemical properties and applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods, including Diels-Alder reactions, C-H activation, and halogenation. For instance, 1,2-bis(trimethylsilyl)benzenes, which are structurally related to 1,4-bis(1,2-dibromoethyl)benzene, can be synthesized using cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation . These methods provide efficient routes to functionalized benzene derivatives, which can be further transformed into other compounds through reactions such as Suzuki coupling or lithium-bromine exchange followed by the addition of organometallic reagents .

Molecular Structure Analysis

The molecular structure of benzene derivatives can be characterized using X-ray crystallography and theoretical calculations. For example, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined using single-crystal X-ray diffraction and showed a quasi-planar structure with significant torsion angles between the pyridine and phenyl rings . These structural details are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Benzene derivatives undergo various chemical reactions, including coupling reactions and interactions with Lewis acids. For example, 1,4-bis(1-methoxy-1-methylethyl)benzene reacts with BCl3, suggesting complex formation between the ether and BCl3, which is essential for its role as an initiator/transfer agent in cationic polymerizations . Similarly, brominated benzene derivatives can participate in C-Br...π(arene) interactions, C-H...Br hydrogen bonds, and Br...Br interactions, which influence their solid-state packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. For instance, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescent properties and can form liquid crystalline phases due to their flat conjugated structure . The electronic, optoelectronic, photonic, and thermodynamic properties of such molecules can be extensively modulated, as demonstrated by the study of 1,4-bis(3-carboxyl-3-oxo-prop-1-enyl)benzene, which showed promising applications due to its electronic structure and properties .

Scientific Research Applications

  • Scientific Field: Material Science

    • Application : 1,4-Bis(1,2-dibromoethyl)benzene is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method of Application : The specific methods of application or experimental procedures are not provided by Sigma-Aldrich .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified by Sigma-Aldrich .
  • Scientific Field: Coordination Chemistry

    • Application : In a study titled “Four Novel Coordination Polymers Based on Flexible 1,4-bis (1,2,4-triazol-1-ylmethyl)benzene Ligand: Synthesis, Structure, Luminescence and Magnetic Properties”, 1,4-bis(1,2-dibromoethyl)benzene was used to synthesize four new metal–organic coordination polymers .
    • Method of Application : The polymers were synthesized under hydrothermal conditions and characterized by techniques of single-crystal X-ray diffraction analysis, elemental analysis, infrared spectra (IR) and thermogravimetric analysis (TGA) .
    • Results or Outcomes : The resulting MOFs analyses demonstrate that complex 1 displays a rare 3D 10-connected framework with the point symbol of {3 6 ·4 34 ·5 3 ·6 2 } based on pentanuclear [Co 5 (μ 3 -OH) 2 (COO) 8] cluster .
  • Scientific Field: Organic Synthesis

    • Application : The compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified .
  • Scientific Field: Chemical Industry

    • Application : 1,4-Bis(1,2-dibromoethyl)benzene is provided by Tokyo Chemical Industry Co., Ltd. (TCI) for use in the chemical industry .
    • Method of Application : The specific methods of application or experimental procedures are not provided by TCI .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified by TCI .
  • Scientific Field: Chemical Synthesis

    • Application : The compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified .
  • Scientific Field: Crystallography

    • Application : In a study titled “A third polymorph of 1,4-bis(1H-benzimidazol-2-yl)benzene”, 1,4-Bis(1,2-dibromoethyl)benzene was used in the synthesis of a new polymorph .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The resulting crystal structure analyses demonstrate that the asymmetric unit contains two independent 1,4-bis(benzimidazol-2-yl)benzene molecules .

Safety And Hazards

1,4-Bis(1,2-dibromoethyl)benzene is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1,4-bis(1,2-dibromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBQQANTDCVPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)Br)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948250
Record name 1,4-Bis(1,2-dibromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(1,2-dibromoethyl)benzene

CAS RN

25393-98-0
Record name 1,4-Bis(1,2-dibromoethyl)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(1,2-dibromoethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025393980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bis(1,2-dibromoethyl)benzene
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Record name 1,4-Bis(1,2-dibromoethyl)benzene
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Record name 1,4-bis(1,2-dibromoethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Hay - The Journal of Organic Chemistry, 1960 - ACS Publications
9-Methyl-3, 9-diazabicyclo [4-Bl] nonan-4-one (I). A solu-tion of 11.1 g.(0.08 mole) of tropinone in 100 ml, of chloroform cooled to—5 in an ice-salt, bath was treated drop-wise with …
Number of citations: 159 pubs.acs.org
J Sousa, J Margerum - The Journal of Organic Chemistry, 1960 - ACS Publications
We desired to prepare some deuterated benzaldehydes by utilizing the reverse of this reported exchange reaction. We first attempted to prepare benzaldehyde-dx by placing …
Number of citations: 0 pubs.acs.org
SS Oishi, EC Botelho, CK Luscombe, MC Rezende - Polímeros, 2014 - SciELO Brasil
In this work, polyarylacetylene (PAA) prepolymer obtained from 1,4-diethynylbenzene was evaluated as polymeric precursor of monolithic vitreous carbon (MVC). The monomer 1,4-…
Number of citations: 16 www.scielo.br
Z Yang, Y Yang, X Zhang, W Du, J Zhang… - AIChE …, 2022 - Wiley Online Library
Polyarylacetylene resins have received great attention due to their outstanding heat resistance, while the absence of an efficient method to produce their monomer, p‐diethynylbenzene …
Number of citations: 7 aiche.onlinelibrary.wiley.com
CH Yuan, R West - Applied organometallic chemistry, 1994 - Wiley Online Library
A series of organosilicon polymers containing polysilane and diethynylaryl units along the polymer backbone were synthesized and examined with respect to their optical absorptions. …
Number of citations: 25 onlinelibrary.wiley.com
J Harris, Jr, R Harder, G Sausen - The Journal of Organic …, 1960 - ACS Publications
The trimerization of alkyl and aryl substituted acetylenes to givesubstituted benzenes is well known, 1 but there appear to be no reports of tri-merization of a fluoroalkyl acetylene. 2 We …
Number of citations: 27 pubs.acs.org
RG Bass - 1986 - ntrs.nasa.gov
As part of a continuing effort to prepare high performance-high temperature polymers for functional and structural applications, the reactions of aromatic dipropynones with aromatic …
Number of citations: 0 ntrs.nasa.gov
LS Selwyn, RR Vold, RL Vold - Molecular Physics, 1985 - Taylor & Francis
The structure and dynamics of 4-n-butoxybenzylidene-4′-n-octylaniline (40·8) have been investigated in the isotropic, nematic, and smectic phases using frequency dependent …
Number of citations: 25 www.tandfonline.com
CH Yuan, R West - APPLIED ORGANOMETALLIC CHEMISTRY, 1994
Number of citations: 0
정진교, 김동국, 조동환, 윤병일, 김광수 - Polymer (Korea), 1993 - cheric.org
탄소/탄소 복합재에 사용되는 새로운 polyphenylene 계 고분자 매트릭스를 합성하였다. 단량체는 divinylbenzene 에 브롬을 첨가시켜 1, 3-과 1, 4-bis (1, 2-dibromoethyl) benzene 을 합성한 …
Number of citations: 2 www.cheric.org

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